molecular formula C6H2ClF2NO4S B1411477 3,4-Difluoro-5-nitrobenzenesulfonyl chloride CAS No. 1803826-81-4

3,4-Difluoro-5-nitrobenzenesulfonyl chloride

Cat. No.: B1411477
CAS No.: 1803826-81-4
M. Wt: 257.6 g/mol
InChI Key: ANKKCALWKAVFBE-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrobenzenesulfonyl chloride (CAS: 1803826-81-4) is a specialized aromatic sulfonyl chloride characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 4, a nitro group at position 5, and a sulfonyl chloride functional group. This compound is primarily utilized in medicinal chemistry and organic synthesis, where its electron-withdrawing substituents (fluorine and nitro groups) enhance its reactivity in nucleophilic substitution reactions, particularly in the formation of sulfonamides or sulfonate esters . Its nitro group also enables further functionalization, such as reduction to amines, making it a versatile intermediate in multi-step syntheses .

Properties

IUPAC Name

3,4-difluoro-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKKCALWKAVFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-nitrobenzenesulfonyl chloride typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods focus on maximizing yield, minimizing by-products, and ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoro-5-nitrobenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

3,4-Difluoro-5-nitrobenzenesulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as antiviral agents. For instance, it has been used to develop inhibitors targeting HIV replication, demonstrating enhanced potency compared to traditional sulfonamide derivatives .

Synthesis of Sulfonamides

The compound is instrumental in synthesizing sulfonamides, which are important in medicinal chemistry due to their antibacterial properties. The reaction of this compound with amines yields a variety of sulfonamide derivatives that are evaluated for biological activity against various pathogens .

Material Science

In material science, this compound is utilized to create functionalized polymers and materials with specific properties. Research has demonstrated its role in synthesizing poly(arylene ether)s that exhibit enhanced thermal stability and mechanical properties .

Case Studies

StudyFocusFindings
Antiviral Activity Evaluation of inhibitors derived from this compoundInhibitors showed significant antiviral potency against HIV variants; dual-acting mechanisms were observed .
Sulfonamide Synthesis Development of new sulfonamide derivativesSuccessful synthesis of novel sulfonamides with improved antibacterial activity was reported .
Polymer Development Functionalization of polymers using the compoundEnhanced thermal and mechanical properties were achieved in poly(arylene ether)s synthesized from this sulfonyl chloride .

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-nitrobenzenesulfonyl chloride involves its reactivity with nucleophiles and reducing agents:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Difluorobenzenesulfonyl Chloride

This compound shares the same core structure as the target molecule but lacks the nitro group at position 3. Key differences include:

  • Reactivity : The absence of the nitro group reduces electron-deficient character, leading to slower reaction kinetics in nucleophilic substitutions compared to 3,4-difluoro-5-nitrobenzenesulfonyl chloride.
  • Applications : Primarily used in less demanding synthetic routes where nitro-group-driven reactivity is unnecessary. For example, it serves as a precursor for sulfonamide antibiotics but lacks the nitro-mediated redox versatility of its nitro-containing counterpart .

3-Chloro-5-(trifluoromethyl)benzoyl Chloride (CAS: 886496-83-9)

  • Functional Group : The benzoyl chloride group exhibits distinct reactivity, favoring Friedel-Crafts acylation or amide formation rather than sulfonamide synthesis.
  • Electron Effects: The trifluoromethyl group (-CF₃) is a stronger electron-withdrawing group than nitro (-NO₂), making this compound highly electrophilic but less stable under basic conditions .
  • Hazards: Limited hazard data are available, but benzoyl chlorides generally pose higher risks of hydrolysis-induced corrosivity compared to sulfonyl chlorides .

3,4-Difluoro-5-(trifluoromethyl)benzyl Bromide

Highlighted in the same product catalog as the target compound, this benzyl bromide derivative diverges in functional group and substituents:

  • Leaving Group : The benzyl bromide group facilitates alkylation reactions, contrasting with the sulfonyl chloride’s role in nucleophilic substitutions.

Comparative Data Table

Compound Name CAS Substituents Functional Group Reactivity Profile Primary Applications
This compound 1803826-81-4 3,4-diF, 5-NO₂ Sulfonyl chloride High (nitro-enhanced) Medicinal chemistry
3,4-Difluorobenzenesulfonyl chloride Not available 3,4-diF Sulfonyl chloride Moderate Antibiotic synthesis
3-Chloro-5-(trifluoromethyl)benzoyl chloride 886496-83-9 3-Cl, 5-CF₃ Benzoyl chloride Very high (CF₃-driven) R&D, specialty chemicals
3,4-Difluoro-5-(trifluoromethyl)benzyl bromide Not available 3,4-diF, 5-CF₃ Benzyl bromide Moderate (steric hindrance) Alkylation reactions

Key Research Findings

  • Nitro Group Impact: The nitro group in this compound significantly accelerates sulfonamide formation compared to non-nitro analogs, as demonstrated in kinetic studies of nucleophilic aromatic substitution .
  • Stability Trade-offs : While the trifluoromethyl group in 3-chloro-5-(trifluoromethyl)benzoyl chloride enhances electrophilicity, it also increases susceptibility to hydrolysis, limiting its shelf life compared to sulfonyl chlorides .
  • Synthetic Versatility : The nitro group in the target compound allows for sequential reduction to amines, enabling its use in multi-step syntheses of fluorinated aromatic diamines, a process validated in SnCl₂-mediated reductions .

Biological Activity

3,4-Difluoro-5-nitrobenzenesulfonyl chloride (DFNBSC) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

DFNBSC is characterized by the presence of two fluorine atoms and a nitro group on a benzene ring, along with a sulfonyl chloride functional group. The structure can be represented as follows:

C6H3ClF2N2O2S\text{C}_6\text{H}_3\text{ClF}_2\text{N}_2\text{O}_2\text{S}

This configuration contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of DFNBSC and related compounds. The presence of electron-withdrawing groups, such as fluorine and nitro groups, has been shown to enhance antibacterial activity. For instance, a series of sulfonyl hydrazone derivatives demonstrated significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 µg/mL .

Table 1: Antibacterial Activity of DFNBSC Derivatives

CompoundTarget BacteriaMIC (µg/mL)
DFNBSCE. coli12.5
DFNBSCS. aureus25
Sulfonyl HydrazonePseudomonas aeruginosa6.25

The table illustrates that DFNBSC exhibits moderate antibacterial activity, while derivatives with similar structures show enhanced efficacy against resistant strains.

Anticancer Potential

DFNBSC has also been investigated for its anticancer properties. Preliminary studies indicate that compounds with similar structural motifs can induce apoptosis in cancer cells. For example, certain sulfonamide derivatives have shown potent cytotoxicity against human tumor cell lines .

Case Study: Antitumor Activity

In a study focusing on the anticancer effects of sulfonamide derivatives, compounds were tested for their ability to inhibit tumor growth in vitro and in vivo. The results indicated that modifications in the sulfonyl group significantly influenced the cytotoxic effects on cancer cells, suggesting that DFNBSC could be a candidate for further development in cancer therapeutics .

The mechanism by which DFNBSC exerts its biological effects involves interaction with biological molecules, particularly proteins. Sulfonyl chlorides like DFNBSC can modify amino acids within proteins, potentially altering their function and leading to antimicrobial or anticancer effects.

MechanismDescription
Protein ModificationReacts with amino acids, affecting protein function
Induction of ApoptosisTriggers programmed cell death in cancer cells
Inhibition of Enzymatic ActivityBlocks key enzymes involved in bacterial growth

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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